molecular formula C17H15NO4 B8549578 Methyl 3-hydroxy-5-methoxy-1-phenyl-1H-indole-2-carboxylate

Methyl 3-hydroxy-5-methoxy-1-phenyl-1H-indole-2-carboxylate

Cat. No.: B8549578
M. Wt: 297.30 g/mol
InChI Key: CQVGHRNBLPXJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-5-methoxy-1-phenyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

methyl 3-hydroxy-5-methoxy-1-phenylindole-2-carboxylate

InChI

InChI=1S/C17H15NO4/c1-21-12-8-9-14-13(10-12)16(19)15(17(20)22-2)18(14)11-6-4-3-5-7-11/h3-10,19H,1-2H3

InChI Key

CQVGHRNBLPXJBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=C2O)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.7 kg (5.2 mole) of 5-methoxy-2-[(2-methoxy-2-oxoethyl)phenylamino]benzoic acid methyl ester, and 303 g (5.6 mole) of sodium methoxide in 10.0 l of anhydrous methanol was stirred at reflux for 90 minutes. The mixture was cooled to 20° C., filtered, and treated with 336 g (320 ml, 5.6 mole) of glacial acetic acid. The mixture was cooled in ice, and the precipitated crude product was filtered and washed with cold methanol followed by hexane. There was obtained 1267 g (82% yield) of the indole product of analytical purity, mp 114°-116° C.
Name
5-methoxy-2-[(2-methoxy-2-oxoethyl)phenylamino]benzoic acid methyl ester
Quantity
1.7 kg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step Two
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.